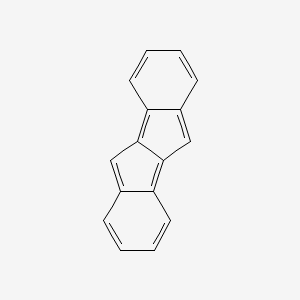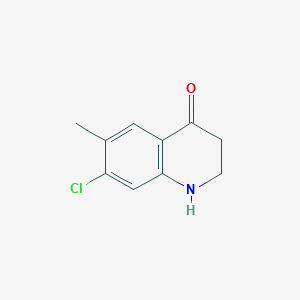![molecular formula C10H16FNSi B15069702 N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine CAS No. 920033-59-6](/img/structure/B15069702.png)
N-[(4-Fluorophenyl)methyl]-1,1,1-trimethylsilanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is an organosilicon compound that features a trimethylsilyl group attached to a nitrogen atom, which is further bonded to a 4-fluorobenzyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine typically involves the reaction of 4-fluorobenzylamine with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chlorosilane. The general reaction scheme is as follows:
4-Fluorobenzylamine+TrimethylchlorosilaneBaseN-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine+HCl
Industrial Production Methods
Industrial production of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction Reactions: Reduction of the fluorobenzyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides can be used in the presence of a catalyst.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various silyl ethers or amines, while oxidation can produce silanols or siloxanes.
Wissenschaftliche Forschungsanwendungen
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Materials Science: The compound is utilized in the development of novel materials with unique properties.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Biological Studies: It is used in studies involving the modification of biomolecules.
Wirkmechanismus
The mechanism of action of N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine involves its interaction with various molecular targets. The trimethylsilyl group can act as a protecting group, while the fluorobenzyl moiety can participate in specific binding interactions. The compound can influence molecular pathways by modifying the chemical environment of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(4-Fluorobenzyl)-N-methylamine
- N-(4-Fluorobenzyl)-N-phenylamine
- N-(4-Fluorobenzyl)-N-(trimethylsilyl)amine
Uniqueness
N-(4-Fluorobenzyl)-1,1,1-trimethylsilanamine is unique due to the presence of both a trimethylsilyl group and a fluorobenzyl group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in synthesis and materials science.
Eigenschaften
CAS-Nummer |
920033-59-6 |
|---|---|
Molekularformel |
C10H16FNSi |
Molekulargewicht |
197.32 g/mol |
IUPAC-Name |
1-(4-fluorophenyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C10H16FNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-7,12H,8H2,1-3H3 |
InChI-Schlüssel |
MGNLMTRKQYUUPZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NCC1=CC=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


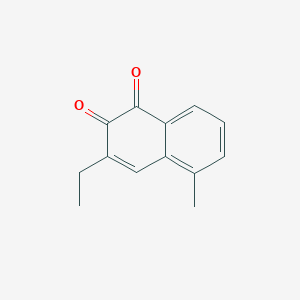

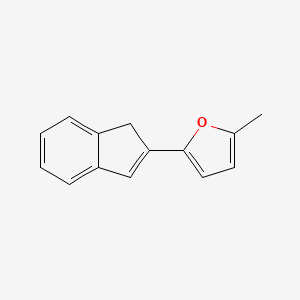
![1-Methyl-1H-naphtho[2,3-d]imidazol-2-ol](/img/structure/B15069650.png)
![4H-Benzo[a]quinolizin-4-one](/img/structure/B15069655.png)
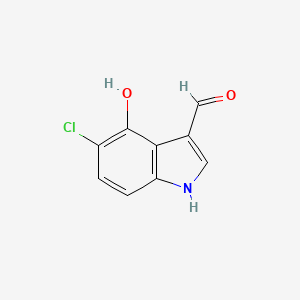

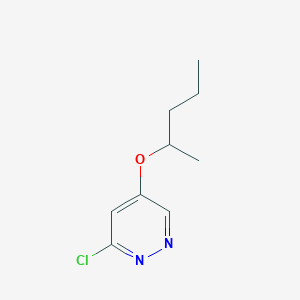


![(4-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B15069694.png)
